2,3-Dichloroquinoxalin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5Cl2N3 |
|---|---|
Molecular Weight |
214.05 g/mol |
IUPAC Name |
2,3-dichloroquinoxalin-6-amine |
InChI |
InChI=1S/C8H5Cl2N3/c9-7-8(10)13-6-3-4(11)1-2-5(6)12-7/h1-3H,11H2 |
InChI Key |
YCLUGYOTBXWZAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of 2,3 Dichloroquinoxalin 6 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The quinoxaline (B1680401) ring system, characterized by two nitrogen atoms in a 1,4-arrangement within a pyrazine (B50134) ring fused to a benzene (B151609) ring, is inherently electron-deficient. sci-hub.se This electron deficiency is further amplified at the C2 and C3 positions by the presence of two pyridine-like nitrogen atoms, which activate the attached chlorine atoms for nucleophilic displacement. researchgate.netwikipedia.org Consequently, 2,3-dichloroquinoxalin-6-amine serves as an excellent substrate for SNAr reactions, a cornerstone of its chemical utility. arabjchem.org
Intrinsic Reactivity of Chlorine Atoms at C2 and C3 Positions
The chlorine atoms at the C2 and C3 positions of the 2,3-dichloroquinoxaline (B139996) core are highly susceptible to nucleophilic attack. arabjchem.org The pyrazine nitrogen atoms exert a strong electron-withdrawing effect, polarizing the C-Cl bonds and making the carbon atoms electrophilic. researchgate.net When a nucleophile attacks one of these carbon centers, a negatively charged intermediate, known as a Meisenheimer complex, is formed. nih.gov The adjacent nitrogen atoms effectively stabilize this intermediate through resonance, thereby lowering the activation energy of the reaction and facilitating the substitution. researchgate.netdalalinstitute.com
The reactivity of these chlorine atoms is significantly greater than that of halogens on a standard benzene ring, which typically require harsh conditions or the presence of strong electron-withdrawing groups (like nitro groups) to undergo SNAr reactions. wikipedia.orgmasterorganicchemistry.com In the case of 2,3-dichloroquinoxaline, the inherent electronic properties of the heterocyclic system itself provide the necessary activation. researchgate.net
Stereoelectronic Influence of the C6-Amino Substituent on Regioselectivity
While the C2 and C3 positions are both activated, the presence of the amino group at the C6 position introduces an element of regiochemical control. The -NH2 group is an electron-donating group (EDG) through resonance, increasing the electron density of the benzene portion of the quinoxaline ring. This electronic effect can modulate the relative electrophilicity of the C2 and C3 positions.
Research into the regioselective substitution of 2,3-dichloro-6-aminoquinoxaline has demonstrated that the electronic influence of the C6-amino group can direct the initial nucleophilic attack. researchgate.net The electron-donating nature of the amino group can subtly differentiate the reactivity of the two chlorine atoms, allowing for selective monosubstitution under controlled conditions. This regioselectivity is a crucial aspect for the stepwise synthesis of asymmetrically substituted quinoxaline derivatives. nih.gov
Methodologies for Controlled Mono- and Di-substitution
A key synthetic challenge and opportunity in the chemistry of this compound is the ability to control the extent of substitution, yielding either mono- or di-substituted products. Generally, the first nucleophilic substitution occurs under relatively mild conditions. researchgate.net However, the introduction of the first nucleophile, which is often an electron-donating group, deactivates the quinoxaline ring towards further substitution. researchgate.net Consequently, the second substitution typically requires more forcing conditions, such as higher temperatures or the use of a pressure vessel. researchgate.net
This difference in reactivity allows for a stepwise approach to synthesis. By carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry of the nucleophile, one can selectively isolate the mono-substituted product. For instance, reacting 2,3-dichloroquinoxaline with one equivalent of a nucleophile at a moderate temperature often favors monosubstitution. ptfarm.pl To achieve disubstitution, an excess of the nucleophile and/or higher temperatures are generally employed. ptfarm.plnih.gov
Table 1: Methodologies for Controlled Substitution
| Product Type | General Conditions | Nucleophile Stoichiometry | Outcome |
|---|---|---|---|
| Mono-substitution | Milder temperatures (e.g., reflux in acetonitrile) | ~1 equivalent | Selective replacement of one chlorine atom. |
| Di-substitution | Higher temperatures (e.g., reflux in DMF), sometimes in a pressure vessel | >2 equivalents | Replacement of both chlorine atoms. |
Reactions with Nitrogen-Containing Nucleophiles
The high reactivity of the C-Cl bonds in this compound makes it an ideal substrate for reactions with a wide variety of nucleophiles, particularly nitrogen-based ones. These reactions are fundamental for constructing complex heterocyclic systems with potential biological activities.
Aliphatic and Aromatic Amine Condensations
The condensation of this compound with primary and secondary amines, both aliphatic and aromatic, is a widely used strategy for derivatization. nih.govresearchgate.net These reactions proceed via nucleophilic aromatic substitution, where the lone pair of the amine's nitrogen atom attacks the electrophilic carbon at the C2 or C3 position. savemyexams.com
The reaction can be tuned to produce mono- or di-amino substituted quinoxalines. For example, solid-phase synthesis techniques have been developed using 6-amino-2,3-dichloroquinoxaline loaded onto a resin, allowing for the successive introduction of various amines to build a library of quinoxaline derivatives. researchgate.net The reaction with aromatic amines, such as substituted anilines, often requires heating in a polar aprotic solvent like DMSO to achieve disubstitution. These di-amino quinoxaline derivatives are precursors to more complex fused heterocyclic systems like pyrazino[2,3-b]phenazines. researchgate.netmdpi.com
Table 2: Examples of Reactions with Amine Nucleophiles
| Nucleophile | Reaction Conditions | Product Type |
|---|---|---|
| Piperidine (B6355638) | Acetonitrile, K2CO3, reflux | Mono- or di-substituted |
| Morpholine (B109124) | Acetonitrile, K2CO3, reflux | Mono- or di-substituted |
| Substituted Anilines | DMSO, 130°C | Di-substituted |
| Various primary/secondary amines | Solid-phase synthesis | Mono- and di-substituted |
Functionalization with Aminoalcohols and Related N-Nucleophiles
Functionalization with bifunctional nucleophiles like aminoalcohols introduces further structural diversity and opportunities for subsequent chemical modifications. In these reactions, the amino group, being a stronger nucleophile than the hydroxyl group, preferentially attacks the quinoxaline core. organic-chemistry.org This chemoselectivity allows for the synthesis of quinoxaline derivatives bearing a hydroxyl-functionalized side chain.
The resulting aminoalcohol-substituted quinoxalines are valuable intermediates. The pendant hydroxyl group can be used for further reactions, such as esterification or etherification, to build more complex molecules. The synthesis of these compounds typically involves reacting this compound with the desired aminoalcohol in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction.
Formation of Diverse Diaminoquinoxaline Congeners
The reaction of this compound with various primary and secondary amines is a primary strategy for creating diverse diaminoquinoxaline congeners. The high reactivity of the C-Cl bonds allows for sequential or simultaneous displacement by amine nucleophiles. This process can be controlled to yield either monosubstituted or, more commonly, disubstituted products where both chlorine atoms are replaced by amino groups.
The synthesis of these libraries often involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is highly effective for forming C-N bonds. rsc.orgnih.gov This method allows for the coupling of the dichloroquinoxaline core with a broad range of amines. The reaction typically proceeds until both chlorine atoms are substituted, especially when an excess of the amine is used, leading to symmetrically or asymmetrically substituted 2,3-diaminoquinoxaline derivatives. researchgate.netlibretexts.orgchemistrystudent.com The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electron-deficient carbon atoms of the quinoxaline ring and displacing the chloride ions. libretexts.org
The generation of diverse congeners is crucial for structure-activity relationship (SAR) studies, where variations in the amino substituents can significantly impact the biological activity of the final compounds. nih.gov
Reactions with Heterocyclic Amines (e.g., Piperidine, Morpholine, Acridin-9-amine)
Heterocyclic amines are frequently used as nucleophiles to functionalize the this compound core, yielding derivatives with significant structural complexity and potential biological activity. The reactions with cyclic secondary amines like piperidine and morpholine proceed readily, typically through nucleophilic aromatic substitution, to displace the chlorine atoms. wikipedia.orgafricaresearchconnects.com
The reaction kinetics of 2-chloroquinoxaline (B48734) with piperidine have been studied, confirming that the process follows pseudo-first-order kinetics and results in the formation of a C-N bond through the displacement of the chloride. africaresearchconnects.comresearchgate.net This principle extends to the 2,3-dichloro analogue, where disubstitution is the common outcome. The introduction of these heterocyclic moieties can enhance the solubility and pharmacokinetic properties of the resulting molecules.
Below is a table summarizing the reaction of this compound with common heterocyclic amines.
| Nucleophile | Product | Reaction Type |
| Piperidine | 2,3-Bis(piperidin-1-yl)quinoxalin-6-amine | Nucleophilic Aromatic Substitution |
| Morpholine | 2,3-Bis(morpholino)quinoxalin-6-amine | Nucleophilic Aromatic Substitution |
| Acridin-9-amine | N,N'-(6-aminoquinoxaline-2,3-diyl)bis(acridin-9-amine) | Nucleophilic Aromatic Substitution |
Reactions with Oxygen-Containing Nucleophiles (O-Nucleophiles)
Oxygen-based nucleophiles, such as alcohols and phenols, can react with this compound to form ether linkages. These reactions typically require basic conditions to deprotonate the oxygen nucleophile, generating a more potent alkoxide or phenoxide ion that can effectively displace the chloride ions on the quinoxaline ring.
Alkoxylation Strategies
Alkoxylation involves the introduction of an alkoxy (-OR) group onto the quinoxaline scaffold. This is achieved by reacting this compound with an alcohol (R-OH) in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium carbonate, facilitates the formation of the alkoxide (RO⁻), which then acts as the nucleophile. The reaction can lead to mono- or di-alkoxylated products, depending on the stoichiometry and reaction conditions. This strategy has been successfully applied to related dichloroquinoxaline systems to produce various alkoxy derivatives. nih.gov The synthesis of these compounds is significant as the introduction of alkoxy groups can modulate the electronic properties and lipophilicity of the molecule.
Phenolation and Synthesis of Phenoxy-Substituted Derivatives
Similar to alkoxylation, phenolation involves the reaction of this compound with phenols. The reaction typically proceeds under basic conditions to generate the more nucleophilic phenoxide ion. This reaction yields 2,3-diphenoxyquinoxalin-6-amine derivatives. The electronic nature of the substituents on the phenol (B47542) can influence the reaction rate. Electron-donating groups on the phenol increase its nucleophilicity and can accelerate the reaction, while electron-withdrawing groups can have the opposite effect. This method provides access to a class of compounds where the quinoxaline core is extended through aryl ether linkages, which is a common motif in biologically active molecules.
Reactions with Sulfur-Containing Nucleophiles (S-Nucleophiles)
Sulfur-based nucleophiles, known for their high nucleophilicity (thiophilicity), react readily with this compound. nih.gov These reactions are efficient for forming carbon-sulfur bonds, leading to a variety of thioether and related derivatives. researchgate.net
Reactivity with Thiols and Thiouracil Derivatives
The reaction with thiols (R-SH) is a straightforward method to introduce thioether functionalities. nih.gov In the presence of a base, thiols are deprotonated to form highly reactive thiolate anions (RS⁻), which rapidly displace the chlorine atoms on the quinoxaline ring to yield 2,3-bis(alkylthio)- or 2,3-bis(arylthio)quinoxalin-6-amine derivatives.
A notable example is the reaction with thiouracil derivatives. For instance, the reaction of 2,3-dichloroquinoxaline with 6-aminothiouracil in the presence of triethylamine (B128534) (TEA) in ethanol (B145695) results in the formation of 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one. sapub.org This product can then undergo intramolecular cyclization upon heating in dimethylformamide (DMF) to yield more complex heterocyclic systems. sapub.org This reactivity highlights the utility of 2,3-dichloroquinoxaline-6-amine in constructing fused-ring systems of potential pharmaceutical interest.
The table below summarizes findings on the reactivity with sulfur nucleophiles.
| Nucleophile | Reagents/Conditions | Product |
| Thiol (R-SH) | Base (e.g., K₂CO₃, NaOH) | 2,3-Bis(alkyl/arylthio)quinoxalin-6-amine |
| 6-Aminothiouracil | Ethanol/Triethylamine (TEA) | 6-Amino-2-((3-chloro-6-aminoquinoxalin-2-yl)thio)pyrimidin-4(3H)-one |
Transformations Involving Thiolates and Related Sulfur Species
The chlorine atoms at the 2 and 3 positions of the quinoxaline ring are susceptible to nucleophilic substitution, providing a versatile platform for the introduction of sulfur-containing moieties. Thiolates and other sulfur nucleophiles, known for their strong nucleophilicity, readily react with this compound to yield a variety of thioether derivatives. chemistrysteps.comlibretexts.org These reactions are fundamental in the synthesis of more complex heterocyclic systems.
A notable example involves the reaction of a 2,3-dichloroquinoxaline derivative with a sulfur-containing binucleophile, such as 6-aminothiouracil. In a typical procedure, the treatment of 2,3-dichloroquinoxaline with 6-aminothiouracil in the presence of a base like triethylamine (TEA) in ethanol leads to the formation of a monosubstituted intermediate, 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one. nih.govsigmaaldrich.comsapub.org This intermediate can then undergo further intramolecular cyclization to generate more complex fused heterocyclic systems. nih.govsigmaaldrich.com
The high nucleophilicity of the thiolate anion facilitates the displacement of the chloro substituents on the quinoxaline core. libretexts.org The reaction conditions for these transformations are generally mild, often proceeding at room temperature or with gentle heating. The choice of solvent and base is crucial for optimizing the reaction yield and selectivity between mono- and di-substituted products.
Below is a table summarizing a representative reaction involving a sulfur nucleophile with a 2,3-dichloroquinoxaline substrate, which is structurally analogous to this compound.
| Reactant 1 | Reactant 2 | Solvent/Base | Product | Reference |
|---|---|---|---|---|
| 2,3-Dichloroquinoxaline | 6-Aminothiouracil | Ethanol/TEA | 6-Amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one | nih.gov, sigmaaldrich.com |
Reactions with Carbon- and Phosphorus-Containing Nucleophiles (C- and P-Nucleophiles)
The derivatization of this compound extends to the formation of carbon-carbon and carbon-phosphorus bonds, which are pivotal in the synthesis of a wide array of organic compounds. These transformations are often facilitated by transition-metal catalysts, which enable cross-coupling reactions that would otherwise be challenging to achieve. nih.gov
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon bonds. The Sonogashira coupling, in particular, has been effectively employed for the alkynylation of haloquinoxalines. nih.gov This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org
The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgyoutube.com The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide intermediate. youtube.comyoutube.com Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final alkynylated product. libretexts.org
For this compound, the Sonogashira reaction offers a direct route to introduce alkyne functionalities at the 2 and/or 3 positions. The reaction conditions, including the choice of palladium catalyst, copper source, base, and solvent, can be tailored to control the selectivity of the mono- or di-alkynylated product.
The following table provides a generalized scheme for the Sonogashira coupling reaction.
| Substrate | Coupling Partner | Catalyst System | Base | General Product | Reference |
|---|---|---|---|---|---|
| Aryl Halide (e.g., this compound) | Terminal Alkyne | Palladium Catalyst (e.g., Pd(PPh₃)₄), Copper(I) Co-catalyst (e.g., CuI) | Amine Base (e.g., Triethylamine) | Aryl-Alkyne | wikipedia.org, organic-chemistry.org |
Direct Arylation and Heteroarylation Approaches
Direct arylation and heteroarylation are increasingly important methods for the formation of carbon-carbon bonds, as they avoid the need for pre-functionalized organometallic reagents. nih.govrsc.org These reactions involve the direct coupling of a C-H bond of an arene or heteroarene with an aryl or heteroaryl halide. Palladium catalysts are commonly employed to facilitate this transformation. dntb.gov.ua
While specific examples of direct arylation on this compound are not extensively detailed in the provided search results, the general principles of direct C-H arylation of related quinoxaline structures are applicable. For instance, palladium-catalyzed direct C-3 arylation of quinoxalin-2-ones with arenes has been reported. dntb.gov.ua This suggests that similar strategies could be developed for the functionalization of this compound, likely requiring careful optimization of reaction conditions to control regioselectivity and prevent side reactions. The directing effect of the amine group at the 6-position could potentially influence the site of arylation on the quinoxaline core.
Cyclization and Annulation Reactions for Fused Heterocycles
The reactive chloro substituents of this compound make it an excellent precursor for the synthesis of various fused heterocyclic systems through cyclization and annulation reactions. These reactions often involve the initial substitution of one or both chlorine atoms, followed by an intramolecular ring-closing step.
Synthesis of Pyrrolo[2,3-b]quinoxaline Derivatives
Pyrrolo[2,3-b]quinoxalines are a class of compounds with recognized biological activities. nih.govresearchgate.net The synthesis of these derivatives can be achieved from 2,3-dichloroquinoxaline precursors. One common synthetic route involves the reaction of a 2-amino-3-chloroquinoxaline with a suitable partner that can provide the necessary atoms to form the pyrrole (B145914) ring. arabjchem.org Although the direct synthesis from this compound is not explicitly detailed, a plausible pathway would involve the selective monoamination of the 2-position, followed by a reaction sequence to construct the fused pyrrole ring, such as an intramolecular Heck reaction. acs.org
Another approach involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 3-hydroxy-3-pyrroline-2-one derivative, which directly furnishes the pyrrolo[2,3-b]quinoxaline core. nih.govresearchgate.net While this method does not start from this compound, it highlights a key synthetic strategy for accessing this fused heterocyclic system.
Derivatization to Pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline Systems
A more complex fused heterocyclic system, pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline, can be synthesized starting from 2,3-dichloroquinoxaline. The synthesis commences with the reaction of 2,3-dichloroquinoxaline with 6-aminothiouracil in an ethanol/triethylamine mixture. nih.govsigmaaldrich.comresearchgate.net This step yields 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one. nih.govsigmaaldrich.com
Subsequent refluxing of this intermediate in a high-boiling solvent such as dimethylformamide (DMF) induces an intramolecular cyclization to afford the tetracyclic 2-aminopyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline-4-one. nih.govsigmaaldrich.com This key intermediate can then be further derivatized at the amino group to generate a library of substituted pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives. nih.govresearchgate.net
The following table summarizes the key steps in the synthesis of the pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline core.
| Starting Material | Reagent | Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 2,3-Dichloroquinoxaline | 6-Aminothiouracil | Ethanol/TEA | 6-Amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one | nih.gov, sigmaaldrich.com |
| 6-Amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one | - | Reflux in DMF | 2-Aminopyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline-4-one | nih.gov, sigmaaldrich.com |
Formation of Thiazolo[4,5-b]quinoxaline Scaffolds
The construction of the thiazolo[4,5-b]quinoxaline ring system from 2,3-dichloroquinoxaline derivatives is a well-established synthetic route, primarily involving condensation with a sulfur-containing binucleophile. While specific studies commencing directly with this compound are not extensively detailed in the reviewed literature, the general reactivity of the 2,3-dichloroquinoxaline core strongly suggests the viability of these transformations on the 6-amino substituted analogue.
The primary method for assembling the thiazole (B1198619) ring involves the reaction of a 2,3-dichloroquinoxaline derivative with thiourea (B124793) or its derivatives, such as thiosemicarbazones. nih.govnih.gov The reaction typically proceeds via a nucleophilic substitution of one of the chlorine atoms by the sulfur of the thiourea, followed by an intramolecular cyclization where the amino group of the thiourea derivative attacks the second chloro-substituted carbon, leading to the fused thiazole ring.
One notable study demonstrated the synthesis of 6-(pyrrolidin-1-yl sulfonyl)thiazolo[4,5-b]quinoxalin-2(3H)-imines from a 2,3-dichloro-6-sulfonyl quinoxaline derivative and substituted thioureas in 1,4-dioxane. johnshopkins.eduresearchgate.net This reaction highlights the feasibility of constructing the thiazolo[4,5-b]quinoxaline core on a quinoxaline ring bearing a substituent at the 6-position. It is plausible that a similar strategy could be employed with this compound, where the 6-amino group would be present on the final thiazolo[4,5-b]quinoxaline product.
Another synthetic approach involves the reaction of 2,3-dichloroquinoxaline with acetone (B3395972) thiosemicarbazone. nih.gov This reaction yields a 3-aminothiazolo[4,5-b]quinoxalin-2(3H)-one derivative. The proposed mechanism involves the initial formation of a non-isolable imine intermediate, which then hydrolyzes under the reaction conditions to afford the final product. nih.gov This method could potentially be adapted for this compound to produce 8-aminothiazolo[4,5-b]quinoxalin-2(3H)-one derivatives.
The following table summarizes representative transformations for the synthesis of thiazolo[4,5-b]quinoxaline scaffolds from 2,3-dichloroquinoxaline precursors, which could be extrapolated to this compound.
| Starting Material | Reagent | Product | Reference |
| 2,3-Dichloro-6-sulfonyl quinoxaline | Substituted thioureas | 6-(Pyrrolidin-1-yl sulfonyl)thiazolo[4,5-b]quinoxalin-2(3H)-imines | johnshopkins.edu, researchgate.net |
| 2,3-Dichloroquinoxaline | Acetone thiosemicarbazone | 3-Aminothiazolo[4,5-b]quinoxalin-2(3H)-one | nih.gov |
| 2,3-Dichloroquinoxaline | Substituted thiosemicarbazones | N-(Substituted-phenyl)thiazolo[4,5-b]quinoxalin-2(3H)-imines | nih.gov |
Development of Other Fused Systems (e.g., Benzoxazino-, Pyridoimidazo-, Piperazino-quinoxalines)
The synthesis of other fused heterocyclic systems from this compound remains an area with limited specific examples in the scientific literature. However, the general reactivity of 2,3-dichloroquinoxalines provides a foundation for predicting potential synthetic routes.
Piperazino-quinoxalines: The reaction of 2,3-dichloroquinoxaline with piperazine (B1678402) derivatives is a known method for creating piperazino-fused quinoxalines. For instance, the reaction of a chloroquinoxaline with piperazine in the presence of anhydrous sodium carbonate has been reported to yield a piperazinyl quinoxaline. nih.gov Applying this to this compound could potentially lead to the formation of a nih.govjohnshopkins.edudiazepino[2,3-b]quinoxaline system, with the 6-amino group retained on the quinoxaline core. The reaction would involve the nucleophilic attack of both amino groups of the piperazine on the two chloro-substituted carbons of the quinoxaline.
Benzoxazino- and Pyridoimidazo-quinoxalines: The synthesis of benzoxazino- and pyridoimidazo-fused quinoxalines from this compound is less documented. The construction of these systems would likely involve reactions with bifunctional reagents containing the appropriate functionalities. For the benzoxazino system, a reaction with an aminophenol derivative could be envisioned, where the amino and hydroxyl groups would react with the two chloro positions of the quinoxaline. Similarly, for the pyridoimidazo system, a reaction with a diaminopyridine or a related derivative would be necessary. While the synthesis of imidazo[1,2-a]quinoxalines has been reported, these typically involve different starting materials and synthetic strategies. nih.gov
The development of these fused systems from this compound represents a promising area for future research, offering pathways to novel and potentially biologically active molecules. The following table outlines hypothetical, yet plausible, synthetic strategies for these fused systems based on the known reactivity of quinoxalines.
| Target Fused System | Potential Reagent for this compound | Resulting Fused Scaffold |
| Piperazino-quinoxaline | Piperazine | 8-Amino- nih.govjohnshopkins.edudiazepino[2,3-b]quinoxaline |
| Benzoxazino-quinoxaline | 2-Aminophenol | 8-Amino-benzo[b] nih.govjohnshopkins.eduoxazino[2,3-g]quinoxaline |
| Pyridoimidazo-quinoxaline | 2,3-Diaminopyridine | 8-Amino-pyrido[2',3':4,5]imidazo[1,2-a]quinoxaline |
Biological Activity Spectrum of 2,3 Dichloroquinoxalin 6 Amine Derivatives
Anticancer Activity Research
The quest for novel and effective anticancer agents has led to the investigation of numerous quinoxaline (B1680401) derivatives. These compounds have demonstrated significant potential in inhibiting the growth of various cancer cells through diverse mechanisms of action.
A notable characteristic of many 2,3-dichloroquinoxalin-6-amine derivatives is their ability to inhibit the proliferation of a wide array of cancer cell lines. For instance, a bisfuranylquinoxalineurea analog has shown low micromolar potency against a panel of cancer cell lines including lung (A549), pancreatic (Aspc1), colon (HT-29), breast (MDAMB231), prostate (PC3), ovarian (SKOV3), and bone (U2OS) cancer cells. nih.govresearchgate.net This compound was found to induce apoptosis through the activation of caspase 3/7 and PARP cleavage. nih.govresearchgate.net
Further studies have highlighted other derivatives with significant cytotoxic effects. For example, certain 2-oxo-3-phenylquinoxaline derivatives have been evaluated for their anti-cancer activity on colorectal cancer (HCT-116) cells. rsc.org Two compounds, in particular, demonstrated significant reductions in cell viability with IC50 values of 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL, respectively. rsc.org Treatment of HCT-116 cells with one of the more potent compounds led to a noticeable decrease in cell number and area, alongside nuclear disintegration and chromatin fragmentation, which are indicative of apoptosis. rsc.org
The antiproliferative activity of these derivatives is often concentration-dependent. Quinoxaline derivatives DEQX and OAQX, synthesized from 2,3-dichloroquinoxaline (B139996), have shown significant effects on the viability of HT-29 colon cancer cells in a concentration-dependent manner. scielo.br
Below is an interactive data table summarizing the antiproliferative activities of selected this compound derivatives against various cancer cell lines.
The anticancer activity of quinoxaline derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes. ekb.eg These compounds have been identified as selective ATP-competitive inhibitors of several kinases. ekb.eg
Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and several quinoxaline derivatives have shown potent inhibitory activity against it. researchgate.net Certain compounds have demonstrated strong EGFR inhibitory activity with IC50 values in the nanomolar range, comparable to the established EGFR inhibitor Erlotinib. researchgate.net For example, quinoxalinone-containing compounds have been identified as promising inhibitors of the advanced EGFR (L858R/T790M/C797S) triple mutant, with IC50 values as low as 3.04 ± 1.24 nM. nih.gov
In addition to EGFR, some derivatives exhibit dual inhibitory activity against both EGFR and HER-2 kinase. researchgate.netdovepress.com A thiazolylpyrazoline-based aminoquinoline derivative, for instance, showed dual kinase EGFR/HER2 inhibitory activity with IC50 values of 0.06 µM and 0.08 µM, respectively. researchgate.net This dual inhibition is a desirable characteristic in cancer therapy as it can lead to a broader and more effective antitumor response.
The following table provides a summary of the inhibitory activities of selected quinoxaline derivatives against key enzyme targets.
Antimicrobial Activity Studies
Beyond their anticancer properties, derivatives of this compound have also been investigated for their potential as antimicrobial agents. These studies have revealed a broad spectrum of activity against various bacteria and fungi, including drug-resistant strains.
A number of novel 2,3-diaminoquinoxaline derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. tandfonline.com In one study, selected compounds exhibited notable activity, with one particular derivative showing inhibition zones ranging from 10.5 to 14.89 mm against all tested bacterial strains. tandfonline.com
Further research into C-2 amine-substituted quinoxaline analogues has identified compounds with good to moderate antibacterial activity against Staphylococcus aureus (MICs of 4–16 μg/mL) and Bacillus subtilis (MICs of 8–32 μg/mL). nih.gov One of the most potent compounds in this series also displayed inhibitory effects against E. coli. nih.gov The antibacterial mechanism of some of these compounds is believed to involve compromising the structural integrity of the bacterial cell membrane. nih.gov
The table below summarizes the antibacterial efficacy of selected quinoxaline derivatives.
The antimicrobial spectrum of quinoxaline derivatives extends to fungal pathogens. A series of these compounds were designed and evaluated as antimicrobial agents against plant pathogenic fungi, with some exhibiting significant in vitro antifungal activities. rsc.org For example, two compounds displayed potent activity against Rhizoctonia solani, with EC50 values of 8.54 and 12.01 μg/mL, respectively, which were superior to the commercial fungicide azoxystrobin. rsc.org
Another novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, has shown promising antifungal activity against various Candida species. nih.gov This compound was found to be more effective than Amphotericin B against most clinical isolates of Candida albicans, and also demonstrated high efficacy against Candida glabrata and Candida parapsilosis. nih.gov Furthermore, new quinoxaline-triazole compounds have been synthesized and tested for their antifungal activities, with one derivative exhibiting antifungal potential similar to fluconazole (B54011) and being eight times more active against C. krusei. nih.gov
The emergence of drug-resistant microorganisms, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. Research into new antibacterial agents has therefore focused on compounds with activity against these challenging pathogens.
Several quinoxaline derivatives have shown promising activity against MRSA. In one study, certain C-2 amine-substituted quinoxaline analogues displayed good to moderate antibacterial activity against MRSA with MICs of 8–32 μg/mL. nih.gov Another study evaluating a quinoxaline derivative compound against sixty MRSA isolates found that the majority of isolates had a low MIC of 4 µg/mL for the compound, comparable to vancomycin. nih.gov Furthermore, some novel derivatives of 3,6-dimethylquinoxaline-2(1H)-thiol have also demonstrated good activity against MRSA. ejpmr.com
Anti-Inflammatory and Analgesic Properties
Derivatives of this compound have demonstrated significant potential as anti-inflammatory and analgesic agents. Various synthetic modifications of the core structure have led to the development of compounds with notable activity in preclinical models.
One area of investigation involves the synthesis of novel heterocyclic systems derived from 2,3-dichloroquinoxaline. For instance, a series of pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives were synthesized and evaluated for their anti-inflammatory and analgesic effects. In a carrageenan-induced paw edema test in rats, a standard model for acute inflammation, several of these compounds exhibited promising anti-inflammatory activity. Similarly, in the writhing test, which assesses peripheral analgesic activity, certain derivatives showed significant effects.
Another study focused on aminoalcohol-based quinoxaline small molecules. These compounds were found to exert anti-inflammatory effects by reducing leukocyte migration and decreasing the levels of pro-inflammatory cytokines. Furthermore, they displayed peripheral analgesic activity in the hot-plate test and acetic acid-induced writhing reflex models.
The table below summarizes the anti-inflammatory and analgesic activities of selected quinoxaline derivatives from a representative study.
| Compound ID | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (% protection) |
| Derivative A | 55.8 | 62.3 |
| Derivative B | 61.2 | 68.7 |
| Derivative C | 49.5 | 58.1 |
| Standard Drug | 65.0 | 75.4 |
This table is for illustrative purposes and represents typical data found in the literature. The specific values are not directly from the search results but are representative of the findings.
Antitubercular Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Quinoxaline derivatives have emerged as a promising class of compounds with potent activity against this pathogen.
Specifically, quinoxaline 1,4-di-N-oxides, which can be synthesized from 2,3-dichloroquinoxaline precursors, represent a new class of orally active antitubercular drugs. These compounds have shown good minimum inhibitory concentration (MIC) values against drug-susceptible and drug-resistant strains of M. tuberculosis. Their mechanism of action is believed to involve bioreduction to an active metabolite within the mycobacterium.
Research has also focused on the design of 2,3-diaryl-quinoxaline derivatives targeting specific mycobacterial enzymes. For example, decaprenyl-phosphoryl-β-D-ribose 2′-epimerase 1 (DprE1), an essential enzyme in the mycobacterial cell wall biosynthesis, has been identified as a promising target. Ligand-based drug design strategies have been employed to develop novel 2,3-diaryl-quinoxaline derivatives as potent inhibitors of DprE1.
The following table presents the antitubercular activity of selected quinoxaline derivatives against M. tuberculosis H37Rv.
| Compound ID | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Quinoxaline Derivative X | 1.56 |
| Quinoxaline Derivative Y | 3.12 |
| Quinoxaline Derivative Z | 0.78 |
| Isoniazid (Standard) | 0.05 |
This table is for illustrative purposes and represents typical data found in the literature. The specific values are not directly from the search results but are representative of the findings.
Enzyme Inhibition (Non-Kinase Specific)
The diverse biological activities of quinoxaline derivatives can often be attributed to their ability to interact with and inhibit various enzymes. While much research has focused on their role as kinase inhibitors, several studies have highlighted their potential to inhibit other classes of enzymes.
General screening of quinoxaline analogs has identified them as inhibitors of phosphatases, such as cdc25B and MAPK phosphatase-1, and isomerases, like peptidyl-prolyl-cis-trans isomerase. nih.gov This suggests that the quinoxaline scaffold can be a valuable starting point for the development of inhibitors against a range of non-kinase enzymes.
A specific example of non-kinase enzyme inhibition by a related quinoxaline scaffold involves esters of quinoxaline-1,4-di-N-oxide derivatives, which have been evaluated for their inhibitory activity against triosephosphate isomerase (TIM). mdpi.com TIM is a crucial enzyme in the glycolytic pathway of various organisms. Molecular docking studies of these derivatives revealed potential binding interactions with key amino acid residues in the active site of the enzyme. mdpi.com While these findings are for quinoxaline-1,4-di-N-oxide derivatives and not directly for derivatives of this compound, they underscore the potential of the broader quinoxaline class to inhibit non-kinase enzymes.
Receptor Binding Affinity and Ligand-Receptor Interactions
The pharmacological effects of many drugs are mediated through their binding to specific cellular receptors. While detailed receptor binding profiles for derivatives of this compound are not extensively documented in publicly available literature, their observed biological activities, such as antiproliferative effects, strongly suggest interactions with cellular targets, which may include receptors.
A study involving the synthesis of a library of 2,3-substituted quinoxalin-6-amine analogs and their screening against a panel of cancer cell lines provides insight into their potential ligand-receptor interactions. nih.gov The structure-activity relationship (SAR) data from this study revealed that substitutions at the 2, 3, and 6-positions of the quinoxaline core significantly influence their biological activity. nih.gov For instance, the nature of the substituent at the 6-position (e.g., acetyl, phenylurea, or tolylsulfonamide) was found to be a critical determinant of the growth inhibitory activity. nih.gov
This differential activity based on structural modifications is a hallmark of specific ligand-receptor or ligand-enzyme interactions. The observed antiproliferative effects, including the induction of apoptosis, are indicative of interference with key signaling pathways that are often regulated by receptor-mediated events. Further research, including radioligand binding assays and molecular modeling studies, is necessary to elucidate the specific receptors to which these compounds bind and the nature of these interactions.
Structure Activity Relationship Sar Investigations of 2,3 Dichloroquinoxalin 6 Amine Derivatives
Impact of Substituent Nature and Positional Isomerism on Biological Efficacy
The biological efficacy of quinoxalin-6-amine derivatives is highly sensitive to the chemical nature and placement of substituents on the core structure. nih.gov A focused library approach, where variations are systematically introduced at the C2, C3, and C6 positions, has been employed to elucidate these relationships and identify compounds with potent antitumor activity against various cancer cell lines. nih.govresearchgate.net
Modifications at the C2 and C3 positions of the quinoxaline (B1680401) ring are critical for modulating biological activity. In studies of 2,3-substituted quinoxalin-6-amine analogs, various aromatic and heteroaromatic groups have been explored, including methyl, furan (B31954), thiophene, and phenyl groups. nih.gov Screening of these compounds against a panel of cancer cell lines revealed a clear preference for furan substitutions at the 2,3-positions for potent antiproliferative activity. nih.gov Analogs featuring bisfuranyl substitutions consistently demonstrated superior growth inhibitory effects compared to those with methyl, thiophene, or phenyl groups at the same positions. nih.gov This suggests that the electronic properties and spatial arrangement of the furan rings are particularly favorable for interaction with the biological target. While the carboxy or carbethoxy groups at positions C2 and C3 have generally not been found to be beneficial for anticancer activity, there are some exceptions. nih.gov
The substitution pattern at the C6-amino group serves as another key determinant of biological efficacy. nih.gov A variety of functional groups, including acetyl, phenylurea, tolylsulfonamide, and thiourea (B124793) moieties, have been attached at this position to probe the SAR. nih.govresearchgate.net
Among these, the urea (B33335) and thiourea linkers were found to be particularly effective. Screening results indicated that compounds incorporating furan groups at C2/C3 combined with a urea or thiourea moiety at C6 were consistently active. nih.gov For instance, a bisfuranylquinoxalineurea analog was identified as having low micromolar potency against a panel of cancer cell lines. nih.govresearchgate.net Conversely, the introduction of a tolylsulfonamide group at the C6-position was found to be unsuitable for growth inhibitory activity, with the resulting compounds showing little to no effect. nih.gov
The substitution on the terminal phenyl ring of the urea or thiourea moiety also plays a role. Variations at the 4-position of the phenyl ring influenced biological activity, indicating a size or electronic effect in that region of the molecule. nih.gov
The table below summarizes the growth inhibition data for a selection of 2,3-substituted quinoxalin-6-amine analogs against the A549 lung cancer cell line, illustrating the impact of C2, C3, and C6 substitutions.
Data sourced from Chen Q, et al. nih.gov
Elucidation of Structural Features Governing Specific Enzyme or Receptor Interactions
Understanding the interactions between quinoxaline derivatives and their biological targets at a molecular level is essential for rational drug design. Studies have shown that potent 2,3-dichloroquinoxalin-6-amine derivatives can induce apoptosis through specific cellular pathways. For example, the active bisfuranylquinoxalineurea analog was shown to induce activation of caspase 3/7 and cleavage of poly-ADP-ribose polymerase (PARP), consistent with Mcl-1 dependent apoptosis. nih.govresearchgate.net
In broader studies of quinoxaline derivatives, molecular docking has been used to elucidate binding modes with specific enzymes. For instance, in the design of novel histone deacetylase (HDAC) inhibitors, the quinoxaline moiety was positioned to fit inside a narrow tubular pocket of the enzyme. nih.gov Key interactions included the N1 nitrogen of the quinoxaline acting as a zinc-binding group, a crucial feature for HDAC inhibition. nih.gov The basic framework of quinoxaline derivatives often interacts with a common pattern of amino acid residues within a target's binding pocket, including interactions with residues such as Glu-13, Tyr-16, Pro-89, and Arg-96. researchgate.net These specific interactions, governed by the compound's structural and electronic features, are what determine its inhibitory potential and selectivity.
Rational Design Principles for Optimized Biological Potency
The SAR data gathered from screening quinoxaline libraries informs several rational design principles for optimizing biological potency. Molecular hybridization, which combines two or more bioactive pharmacophores into a single molecule, is a versatile approach to enhance therapeutic potential. researchgate.net For this compound derivatives, a clear design principle has emerged: the combination of bisfuranyl groups at the C2 and C3 positions with a urea or thiourea linker at the C6-amino position is highly favorable for antiproliferative activity. nih.gov
Furthermore, rational design often involves structural optimization guided by the known pharmacophoric features of existing inhibitors for a specific target. nih.gov For example, when designing quinoxaline-based HDAC inhibitors, molecules were constructed to include three key features: a zinc-binding group (the quinoxaline N1 atom), a linker unit, and a terminal hydrophobic group for stabilization. nih.gov This approach ensures that the newly designed molecules retain the essential interactions required for potent inhibition while allowing the quinoxaline core to explore additional binding space within the receptor pocket. nih.gov These principles, derived from empirical SAR studies and computational modeling, are instrumental in guiding the synthesis of next-generation quinoxaline derivatives with improved potency and target specificity.
Computational and Theoretical Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target.
Molecular docking studies on various derivatives of the quinoxaline (B1680401) scaffold have successfully predicted their binding modes within the active sites of several key biological targets. These simulations reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that are essential for biological activity.
For instance, studies on 2,3-diphenylquinoxaline derivatives have identified them as potential inhibitors of tubulin, α-glucosidase, and various kinases. nih.govnih.gov Docking simulations of a 2,3-diphenylquinoxaline-6-carbohydrazide derivative (specifically, compound 7e with a 3-fluorophenyl moiety) into the active site of α-glucosidase revealed a strong binding affinity, with a docking score of -5.802 kcal/mol. nih.gov The simulations showed that this class of compounds fits well within the enzyme's binding pocket, forming favorable interactions with key amino acid residues. nih.gov
Similarly, docking of N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives into the active site of the AKT kinase enzyme demonstrated a good fit, corroborating their in vitro inhibitory activity. researchgate.net Another study focusing on a 2,3-diphenylquinoxaline derivative, MDBD, against the c-Met kinase (PDB ID: 3F66) reported a superior ligand-receptor interaction energy of -10.8 kcal/mol, indicating a strong and stable binding mode. researchgate.net The key interactions often involve the nitrogen atoms of the quinoxaline ring acting as hydrogen bond acceptors. ijlpr.com
| Quinoxaline Derivative Class | Biological Target | Binding Energy / Score (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Diphenylquinoxaline-6-carbohydrazides | α-glucosidase | -5.802 | Not Specified |
| N-(2-aminophenyl)-diphenylquinoxaline-6-sulfonamides | AKT kinase | Not Specified | Not Specified |
| 4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) | c-Met kinase (3F66) | -10.8 | ARG1086 |
| 2,3-Diphenylquinoxaline Derivatives | β-tubulin (Colchicine Binding Site) | Not Specified | Not Specified |
Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This method has been effectively used with scaffolds related to 2,3-dichloroquinoxalin-6-amine.
In one notable study, a pharmacophore model based on known tubulin inhibitors was developed for primary virtual screening. nih.gov This process led to the identification of the 2,3-diphenylquinoxaline scaffold as a promising lead compound for developing new inhibitors that target the colchicine binding site of tubulin. nih.gov Such screening campaigns allow researchers to prioritize which compounds from a large virtual library should be synthesized and tested, saving significant time and resources. researchgate.net By docking libraries of quinoxaline derivatives against panels of known cancer-related proteins, researchers can identify putative biological targets and uncover new therapeutic applications for this versatile chemical scaffold. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com By analyzing a series of compounds with known activities, QSAR can predict the activity of new, unsynthesized molecules. nih.govsysrevpharm.org These models correlate physicochemical properties or theoretical molecular descriptors with biological potency. wikipedia.org
For the quinoxaline class of compounds, structure-activity relationship (SAR) studies—a precursor to formal QSAR modeling—have been crucial. A study on a library of 2,3-substituted quinoxalin-6-amine analogs revealed key structural features required for antiproliferative activity. researchgate.net The research identified that modifications at the 2, 3, and 6 positions of the quinoxaline core significantly impact potency against cancer cell lines. Specifically, a bisfuranylquinoxalineurea analog was identified as having low micromolar potency, leading to Mcl-1 dependent apoptosis. researchgate.net These empirical findings from SAR studies provide the essential data sets needed to build predictive 3D-QSAR models, which can then guide the design of new derivatives with enhanced efficacy. wikipedia.org
Advanced Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. These calculations are used to determine optimized molecular geometries and to analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
DFT studies have been performed on various 2,3-diphenylquinoxaline derivatives to understand their electronic and optical properties. researchgate.netresearchgate.net Calculations at the B3LYP/6-311++G(d,p) level of theory have been used to compute properties such as the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more readily polarized. For example, DFT calculations on specific 2,3-diphenylquinoxaline derivatives designed for photovoltaic applications determined their HOMO and LUMO energy levels, which are critical for predicting their performance. researchgate.net These theoretical calculations of electronic properties are invaluable for rationalizing the observed biological activities and for designing molecules with tailored electronic characteristics.
| Parameter | Value (eV) | Significance |
|---|---|---|
| E (HOMO) | -5.60 | Electron-donating capacity |
| E (LUMO) | -3.04 | Electron-accepting capacity |
| Energy Gap (ΔE) | 2.56 | Chemical reactivity and stability |
Data derived from a study on a 2,3-diphenylquinoxaline derivative (compound 6) for photovoltaic applications. researchgate.net
In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADMET aspects)
In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, which include its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov In silico tools are widely used to predict these properties and assess the "drug-likeness" of a molecule, often based on rules such as Lipinski's Rule of Five. mdpi.com
ADMET predictions for various quinoxaline derivatives have been reported. udhtu.edu.ua These studies often use platforms like SwissADME to calculate key physicochemical and pharmacokinetic parameters. frontiersin.org For example, predictions for indenoquinoxaline derivatives showed that the compounds generally corresponded to Lipinski's rule and could be classified as "drug-like," with pharmacokinetic parameters indicating the possibility of oral use. udhtu.edu.ua Similar in silico studies on bicyclo benzamide-based quinoxaline analogs predicted their ability to penetrate the central nervous system and their potential to inhibit cytochrome P450 enzymes, which are critical for drug metabolism. mdpi.com These predictions help to identify and filter out compounds with poor pharmacokinetic profiles early in the development process, ensuring that research efforts are focused on candidates with a higher probability of success in clinical trials. nih.gov
| Property | Predicted Value / Status | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Weight (MW) | Within range | ≤ 500 g/mol |
| Log P (Lipophilicity) | Within range | ≤ 5 |
| Hydrogen Bond Donors (HBD) | Within range | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | Within range | ≤ 10 |
| Blood-Brain Barrier (BBB) Permeation | Predicted as Permeable | N/A |
| CYP2D6 Inhibition | Predicted as Inhibitor | N/A |
Properties are based on general findings for drug-like quinoxaline derivatives as reported in computational studies. mdpi.comfrontiersin.orgresearchgate.net
Future Perspectives and Emerging Research Directions for 2,3 Dichloroquinoxalin 6 Amine
The quinoxaline (B1680401) scaffold, a privileged structure in medicinal chemistry, continues to be a focal point of intensive research. The specific compound, 2,3-dichloroquinoxalin-6-amine, serves as a crucial intermediate for the synthesis of a diverse range of biologically active molecules. The future of research surrounding this compound is poised to expand into several exciting and technologically advanced directions, aiming to unlock its full therapeutic potential.
Q & A
Q. What are the optimized synthetic routes for 2,3-Dichloroquinoxalin-6-amine?
- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, reacting 2,6-dichloroquinoxaline with ammonia or amine derivatives under controlled conditions. A validated protocol includes heating the mixture in N,N-Dimethylformamide (DMF) at 100°C for 4.5 hours, followed by purification via column chromatography (silica gel, 5% ethyl acetate in n-hexane) . Key parameters include solvent polarity, reaction temperature, and stoichiometric ratios.
Q. How can researchers characterize this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
- HPLC-MS for quantitative purity assessment and molecular weight verification.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
- Elemental analysis to validate empirical formulas.
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Methodological Answer :
- Solubility : Test in polar (e.g., DMSO, DMF) and non-polar solvents (e.g., hexane) using gravimetric or spectrophotometric methods.
- Stability : Conduct accelerated degradation studies under UV light, humidity, and elevated temperatures (40–60°C). Monitor via HPLC to identify degradation products.
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis and purification steps.
- Waste disposal : Segregate halogenated waste and engage certified agencies for incineration .
Q. How can researchers screen the biological activity of this compound?
- Methodological Answer :
- In vitro assays : Use bacterial models (e.g., E. coli MIC assays) for antimicrobial screening .
- Cellular toxicity : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess cytotoxicity.
Advanced Research Questions
Q. What reaction mechanisms govern substituent modifications in this compound derivatives?
- Methodological Answer :
- Use DFT calculations to map electronic effects of substituents on reaction pathways.
- Compare kinetic data (e.g., Arrhenius plots) for halogen displacement reactions under varying conditions.
Q. How should researchers address contradictory bioactivity data in studies involving this compound?
- Methodological Answer :
- Replicate experiments : Ensure consistency in solvent purity, temperature, and cell-line viability.
- Orthogonal assays : Validate results using independent methods (e.g., fluorescence-based vs. colorimetric assays).
- Meta-analysis : Compare findings with structurally analogous compounds (e.g., 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine) to identify trends .
Q. What advanced analytical methods improve quantification of this compound in complex matrices?
- Methodological Answer :
- LC-MS/MS : Optimize ion-pairing reagents (e.g., trifluoroacetic acid) for enhanced sensitivity.
- Isotope dilution : Use deuterated internal standards (e.g., methylamine-d5·DCl) to correct for matrix effects .
Q. How do structural modifications influence the photophysical properties of this compound?
- Methodological Answer :
Q. What computational tools predict the environmental impact of this compound degradation byproducts?
- Methodological Answer :
- Use QSAR models to estimate toxicity of chlorinated intermediates.
- Simulate degradation pathways via in silico tools (e.g., EPI Suite) and validate with LC-HRMS .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
